molecular formula C16H12BrNO B8320626 2-[(3-Bromophenoxy)methyl]quinoline

2-[(3-Bromophenoxy)methyl]quinoline

Cat. No.: B8320626
M. Wt: 314.18 g/mol
InChI Key: FYXIJQBICZXDJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-Bromophenoxy)methyl]quinoline is a synthetic brominated quinoline derivative of significant interest in medicinal chemistry and drug discovery research. As a member of the quinoline family, a scaffold prevalent in many bioactive molecules, this compound serves as a valuable building block for the design and synthesis of novel therapeutic agents . Quinolines are known to interact with a variety of biological targets, and the structural features of this compound—specifically the bromophenoxy moiety—make it a versatile intermediate for further chemical functionalization via cross-coupling reactions or nucleophilic substitutions. Researchers can leverage this compound to develop new chemical entities for pharmacological screening. The quinoline core is a recognized pharmacophore in compounds with demonstrated biological activities. Scientific literature indicates that quinoline derivatives exhibit a broad spectrum of properties, including antimicrobial effects . Some quinoline-based molecules function as potent inhibitors of bacterial DNA gyrase, a critical enzyme for DNA replication and a validated target for antibacterial development . This makes derivatives like this compound promising scaffolds for creating new antibiotics, especially against drug-resistant pathogens. Furthermore, quinoline rings are frequently employed in the structural modification of natural products to enhance pharmacological profiles, contributing to research in other areas such as anticancer and anti-Alzheimer's disease agent development . This product is intended for research purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, consulting relevant safety data sheets prior to use.

Properties

Molecular Formula

C16H12BrNO

Molecular Weight

314.18 g/mol

IUPAC Name

2-[(3-bromophenoxy)methyl]quinoline

InChI

InChI=1S/C16H12BrNO/c17-13-5-3-6-15(10-13)19-11-14-9-8-12-4-1-2-7-16(12)18-14/h1-10H,11H2

InChI Key

FYXIJQBICZXDJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)COC3=CC(=CC=C3)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

2-(Methylsulfanyl)-3-bromoquinolines
  • Structure : A methylsulfanyl group at the 2-position and bromine at the 3-position.
  • Synthesis: Generated via iodine-mediated cyclization of 3-[1-(4-methoxyphenyl)ethenyl]-2-(methylsulfanyl)quinoline ().
  • The bromine position (3 vs. phenoxy-bromine) also affects regioselectivity in further reactions .
3-Bromoquinoline-2,4-diones
  • Structure : Bromine at the 3-position and carbonyl groups at 2 and 3.
  • Synthesis: Bromination of 4-hydroxy-2(1H)-quinolone in acetic acid ().
Tetrazole-Containing 4H-Thiopyrano[2,3-b]quinolines
  • Structure: Thiopyrano-quinoline hybrids with tetrazole substituents.
  • Biological Relevance: These compounds interact with the M2 ion channel, similar to rimantadine, but lose activity with methyl group addition at the quinoline 6-position due to steric strain ().
  • Key Differences: The tetrazole group introduces hydrogen-bonding capacity absent in 2-[(3-Bromophenoxy)methyl]quinoline .

Functional Analogues

2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline
  • Structure : Multiple aryl and methoxy substituents.
  • Applications : Studied for bioactivity, with methoxy groups enhancing solubility ().
  • Key Differences: The absence of bromine reduces electrophilic reactivity compared to bromophenoxy derivatives .
6-Bromo-2-chloro-3-methylquinoline
  • Structure : Bromine at 6, chlorine at 2, and methyl at 3.
  • Synthesis: Likely via halogenation of pre-substituted quinolines ().
  • Key Differences: Chlorine at the 2-position may confer greater stability but reduce synthetic versatility compared to the phenoxy-methyl group .

Reactivity and Catalytic Behavior

  • Hydrogenation: Substituted quinolines with methyl groups at the 2-position (e.g., 2-methylquinoline) show higher turnover frequencies (TOF >2000 h⁻¹) in catalytic hydrogenation, whereas bulky substituents like hydroxy groups reduce activity ().
  • Cross-Coupling: Brominated quinolines (e.g., 6-bromo-3-iodo-2-methoxyquinoline) undergo efficient Suzuki-Miyaura couplings with arylboronic acids, a pathway applicable to synthesizing this compound .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-[(3-Bromophenoxy)methyl]quinoline, and how are reaction conditions optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including condensation and cyclization steps. For example, halogenation reactions introduce bromine atoms, while trifluoromethyl groups are incorporated via electrophilic substitution. Key parameters include temperature control (e.g., 60–80°C for cyclization), solvent selection (e.g., DMF or dichloromethane), and catalysts like palladium for cross-coupling reactions. Reaction progress is monitored via thin-layer chromatography (TLC), and purity is confirmed using NMR and mass spectrometry (MS) .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound, and how are they applied?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify substituent positions and confirm molecular structure. For instance, aromatic protons in the quinoline ring appear as distinct multiplet signals.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight and fragmentation patterns, critical for verifying synthetic intermediates.
  • TLC : Used to monitor reaction progress and assess intermediate purity.
  • SMILES/InChI : Canonical SMILES strings (e.g., C1=CC2=C(C=C1F)C(=CC(=N2)C(F)(F)F)Br) and InChI keys aid in computational modeling .

Advanced Research Questions

Q. How do structural modifications, such as halogen substitution or trifluoromethyl groups, influence the biological activity and binding affinity of quinoline derivatives?

  • Methodological Answer : Halogen atoms (e.g., bromine) enhance electrophilicity and binding to hydrophobic enzyme pockets, while trifluoromethyl groups improve metabolic stability. For example, in receptor-ligand studies, bromine at the 3-position increases binding affinity by 2–3 fold compared to non-halogenated analogs. Computational docking simulations (e.g., AutoDock Vina) and in vitro assays (e.g., IC50_{50} measurements) quantify these effects. Structural data from PubChem (e.g., DTXSID40301346) supports these analyses .

Q. What thermodynamic considerations, such as enthalpic increments of substituents, are critical in predicting the stability and reactivity of this compound derivatives?

  • Methodological Answer : Enthalpic increments for substituents like bromine (-225.7 kJ/mol) and trifluoromethyl (-179.7 kJ/mol) are derived from experimental calorimetry. These values predict stability via the Benson group-additivity method. For instance, Δf_fH° for brominated derivatives deviates by <5 kJ/mol from computational estimates, validating synthetic pathways. Discrepancies in literature data (e.g., ±5.9 kJ/mol for 4-hydroxyquinoline) necessitate remeasurement using differential scanning calorimetry (DSC) .

Q. How can researchers resolve contradictions in reported bioactivity data for quinoline derivatives, and what validation strategies are recommended?

  • Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell line specificity or solvent polarity). To mitigate:

  • Standardize Protocols : Use uniform in vitro models (e.g., HEK293 cells) and controls (e.g., DMSO vehicle).
  • Validate via Orthogonal Assays : Confirm enzyme inhibition (e.g., kinase assays) with surface plasmon resonance (SPR) for binding kinetics.
  • Leverage PubChem Data : Cross-reference bioactivity entries (e.g., AID 1259411) to identify outliers .

Q. What are the challenges in optimizing cross-coupling reactions for introducing aryl or alkyl groups to the quinoline core, and how can these be mitigated?

  • Methodological Answer : Challenges include steric hindrance from bulky substituents and catalyst poisoning. Strategies:

  • Catalyst Screening : Use Pd(PPh3_3)4_4 or Buchwald-Hartwig catalysts for aryl aminations.
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield by 15–20%.
  • HPLC Purification : Resolves regioisomeric byproducts, ensuring >95% purity .

Notes

  • Advanced questions emphasize mechanistic and thermodynamic rigor, while basic questions focus on synthetic and analytical fundamentals.
  • Computational tools (Gaussian, AutoDock) and experimental validation are critical for resolving data conflicts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.